2-Iodo-4,5-dimethylbenzaldehyde

Description

Structural Context within Halogenated Benzaldehydes

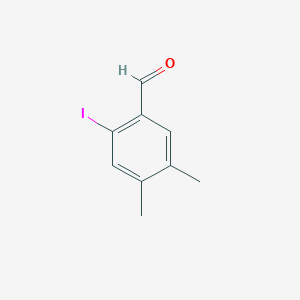

The structure of 2-Iodo-4,5-dimethylbenzaldehyde, with the chemical formula C₉H₉IO, is characterized by a benzene (B151609) ring substituted with an aldehyde group at position 1, an iodine atom at position 2, and two methyl groups at positions 4 and 5. sigmaaldrich.com The presence and positioning of these substituents significantly influence the molecule's chemical and physical properties.

Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzene ring are replaced by halogens. This substitution can drastically alter the reactivity of the aldehyde and the aromatic ring. The iodine atom in this compound, being the largest and least electronegative of the common halogens, imparts specific characteristics. The carbon-iodine bond is weaker compared to carbon-bromine or carbon-chlorine bonds, making the iodine a good leaving group in various cross-coupling reactions.

The two methyl groups at the 4 and 5 positions are electron-donating, which increases the electron density of the aromatic ring. This electronic effect can influence the reactivity of the aldehyde group and the susceptibility of the ring to further electrophilic substitution. Furthermore, the steric bulk of the ortho-iodo substituent can influence the conformation and reactivity of the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO | sigmaaldrich.com |

| Molecular Weight | 260.07 g/mol | sigmaaldrich.com |

| CAS Number | 1094026-85-3 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 83-87 °C | sigmaaldrich.com |

Significance in Synthetic Strategy and Mechanistic Inquiry

The primary significance of this compound in organic synthesis lies in its role as a versatile building block. The presence of the aldehyde and iodo functionalities allows for a diverse range of transformations, making it a key precursor for more complex molecules.

The aldehyde group can undergo a wide array of classical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations to form new carbon-carbon and carbon-heteroatom bonds.

The iodo group is particularly valuable for its participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for reactions such as:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Ullmann Coupling: Copper-catalyzed reaction to form biaryl ethers or amines.

The predictable reactivity of the iodo group in these reactions makes this compound a valuable starting material for the synthesis of a wide range of substituted aromatic compounds, which may have applications in materials science and medicinal chemistry. For instance, it has been used as a precursor in the synthesis of biologically active compounds.

From a mechanistic standpoint, the well-defined structure of this compound allows for the systematic study of reaction mechanisms. The influence of the ortho-iodo and the meta- and para-methyl groups on the reactivity of the aldehyde can provide insights into electronic and steric effects in chemical reactions.

Historical Perspective of its Discovery and Initial Applications

The synthesis of this compound can be achieved through well-established synthetic routes. A common approach is the direct iodination of the precursor 4,5-dimethylbenzaldehyde. This type of electrophilic aromatic substitution has been a fundamental reaction in organic chemistry for over a century. The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring.

Alternatively, Sandmeyer-type reactions, which involve the diazotization of a corresponding aniline (B41778) (2-amino-4,5-dimethylbenzaldehyde) followed by treatment with an iodide salt, represent another classical method that could be employed for its synthesis. The availability of starting materials and the robustness of these synthetic methods have made this compound an accessible building block for chemists. Its initial applications are likely found in the context of research projects requiring a specifically substituted aromatic aldehyde for the synthesis of larger, more complex target molecules. For example, the use of 2,5-dimethylbenzaldehyde (B165460) as a starting material for the synthesis of chiral δ-iodo-γ-lactones in 2016 indicates the availability of related dimethylated benzaldehydes for synthetic transformations. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-4,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKSGWHOUGMSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857074 | |

| Record name | 2-Iodo-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094026-85-3 | |

| Record name | 2-Iodo-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Iodo 4,5 Dimethylbenzaldehyde

Regioselective Iodination of 4,5-Dimethylbenzaldehyde Precursors

Achieving regioselectivity in the iodination of 4,5-dimethylbenzaldehyde is a key challenge. The existing methyl and aldehyde groups on the benzene (B151609) ring direct the position of the incoming iodine atom. The following subsections detail strategies that have been successfully employed to control the position of iodination.

Direct Iodination Strategies

Direct iodination methods are often preferred due to their efficiency and atom economy, as they involve the direct introduction of an iodine atom to the 4,5-dimethylbenzaldehyde molecule in a single step.

Utilizing N-Iodosuccinimide (NIS) with Acid Catalysis

A widely used method for the regioselective iodination of electron-rich aromatic compounds is the use of N-Iodosuccinimide (NIS) as an iodinating agent in the presence of an acid catalyst. For the synthesis of 2-Iodo-4,5-dimethylbenzaldehyde, this approach has proven to be effective.

The reaction typically involves treating 4,5-dimethylbenzaldehyde with NIS and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The reaction is generally conducted in a solvent like acetonitrile (B52724) at room temperature. The two methyl groups at positions 4 and 5 are electron-donating, which activates the aromatic ring towards electrophilic substitution. The aldehyde group at position 1 is a meta-director; however, the strong activating effect of the methyl groups, combined with steric considerations, directs the bulky iodine atom to the C-2 position.

Table 1: Direct Iodination with NIS

| Reactant | Reagent | Catalyst | Solvent | Temperature |

| 4,5-Dimethylbenzaldehyde | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Room Temperature |

Application of Iodine/Nitrate-Salt Systems

Another direct iodination strategy involves the use of molecular iodine in conjunction with a nitrate (B79036) salt. This system generates a more potent iodinating species in situ, facilitating the electrophilic substitution reaction.

In this method, 4,5-dimethylbenzaldehyde is reacted with elemental iodine and a nitrate salt, such as silver nitrate (AgNO₃), in an acidic solvent like aqueous acetic acid. The nitrate ions are thought to oxidize iodine to a more electrophilic form, which then readily attacks the activated benzene ring. The regioselectivity for the C-2 position is governed by the directing effects of the existing substituents on the ring.

Table 2: Direct Iodination with Iodine/Nitrate-Salt System

| Reactant | Reagent | Oxidant | Solvent | Temperature |

| 4,5-Dimethylbenzaldehyde | Iodine (I₂) | Silver Nitrate (AgNO₃) | Acetic Acid | 50-70 °C |

Functional Group Interconversion Routes to the Iodo-Aldehyde

An alternative to direct iodination is the conversion of a pre-existing functional group on the aromatic ring into an iodine atom. This multi-step approach can offer superior control over the regiochemistry of the final product.

Conversion from Bromo-substituted Benzaldehydes

A common and effective strategy involves starting with a bromo-substituted benzaldehyde (B42025), where the bromine atom is already in the desired position for the subsequent introduction of iodine.

Lithium-Halogen Exchange Followed by Iodination

This two-step process begins with 2-bromo-4,5-dimethylbenzaldehyde. The first step is a lithium-halogen exchange reaction, where the bromine atom is replaced by a lithium atom. This is typically achieved by treating the bromo-benzaldehyde with a potent organolithium base, such as n-butyllithium (n-BuLi), at a very low temperature (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive aryllithium intermediate.

In the subsequent step, an iodinating agent, most commonly molecular iodine (I₂), is introduced to the reaction mixture. The nucleophilic aryllithium species readily attacks the electrophilic iodine, leading to the formation of this compound. This method is highly regioselective, as the position of the iodine atom is predetermined by the location of the bromine atom in the starting material.

Table 3: Synthesis via Lithium-Halogen Exchange

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

| 2-Bromo-4,5-dimethylbenzaldehyde | n-Butyllithium (n-BuLi) | Iodine (I₂) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | This compound |

Synthesis from Analogous Dimethoxybenzaldehydes

The use of dimethoxy-substituted benzaldehydes as starting materials provides insight into the challenges and solutions for regioselective iodination.

Direct electrophilic iodination of 4,5-dimethoxybenzaldehyde presents a challenge in achieving regioselectivity for the 2-position. The electron-donating nature of the two methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic substitution. However, this activation typically directs incoming electrophiles to positions that are electronically favored and sterically accessible.

Research into the iodination of 4,5-dimethoxybenzaldehyde often shows that the reaction yields 3-iodo-4,5-dimethoxybenzaldehyde. ontosight.ai This outcome is due to the directing effects of the methoxy groups, which favor substitution at the more accessible 3-position over the more sterically hindered 2-position, which is situated between the aldehyde and a methoxy group. Standard iodination conditions, such as using iodine with an oxidizing agent, lead to the formation of the 3-iodo isomer as the major product. Achieving direct iodination at the 2-position of 4,5-dimethoxybenzaldehyde is therefore not a straightforward or high-yielding process and typically requires more advanced strategies, such as those involving directing groups.

A more successful and regioselective route to obtaining the 2-iodo-substituted dimethoxybenzaldehyde involves a halogen exchange reaction starting from the corresponding 2-bromo derivative. prepchem.com This multi-step method circumvents the regioselectivity issues of direct iodination.

The process begins with the protection of the aldehyde group of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) as a dimethylacetal. This protected compound then undergoes a lithium-halogen exchange. The key steps of this synthesis are outlined below:

Lithium-Halogen Exchange : 2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -70°C). prepchem.com

Addition of Organolithium Reagent : A solution of n-butyllithium (n-BuLi) is added, which selectively replaces the bromine atom with a lithium atom, forming a highly reactive aryllithium intermediate. prepchem.com

Iodination : A solution of iodine in THF is then added to the reaction mixture. The aryllithium intermediate reacts with the iodine to form the desired 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) dimethylacetal. prepchem.com

Deprotection : Finally, the acetal (B89532) protecting group is removed by treatment with aqueous acid, which hydrolyzes the acetal and regenerates the aldehyde functional group, yielding the final product, 2-iodo-4,5-dimethoxybenzaldehyde. prepchem.com

This method provides a reliable pathway to the target 2-iodo structure, as demonstrated by the crystallization of the final product from ethyl acetate (B1210297) with a melting point of 139°-141°C. prepchem.com

Advanced Catalytic Approaches in ortho-C–H Iodination

Modern synthetic chemistry has focused on the development of catalytic methods for the direct functionalization of C–H bonds, which are traditionally considered unreactive. These approaches offer more efficient and atom-economical alternatives to classical multi-step syntheses.

A significant advancement in this area is the palladium-catalyzed direct ortho-C–H iodination of benzaldehydes. This method allows for the selective introduction of an iodine atom at the position adjacent to the aldehyde group, a transformation that is difficult to achieve using conventional electrophilic substitution.

The success of the palladium-catalyzed ortho-C–H iodination hinges on the use of a transient directing group (TDG). A particularly effective strategy involves a monodentate transient directing group (MonoTDG). mdma.ch

In this approach, the benzaldehyde substrate reacts reversibly with a catalyst, such as a primary amine, to form an imine intermediate in situ. This imine then acts as the directing group. A notable example is the use of commercially available 2,5-bis(trifluoromethyl)aniline (B140203) as the optimal MonoTDG. mdma.chorganic-chemistry.org

The mechanism proceeds as follows:

The amine condenses with the aldehyde to form an imine.

The nitrogen atom of the imine coordinates to the palladium catalyst.

This coordination positions the catalyst in close proximity to the ortho-C–H bond of the benzaldehyde ring, facilitating a cyclometalation step where the C–H bond is activated.

The resulting palladacycle intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS), to install the iodine atom at the ortho position.

Finally, the imine is hydrolyzed to regenerate the aldehyde product and release the amine catalyst.

This catalytic cycle allows for the efficient and selective ortho-iodination of a broad range of benzaldehyde substrates under mild conditions, achieving moderate to excellent yields. mdma.ch

Palladium-Catalyzed Direct ortho-C–H Iodination

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of iodinated aromatic compounds.

Several strategies enhance the green profile of iodination reactions:

Use of Safer Reagents : Traditional iodination methods can involve harsh or toxic reagents. Greener alternatives include using elemental iodine (I₂) in combination with a safe and atom-efficient oxidant. A notable green system is the use of I₂ with 30% aqueous hydrogen peroxide (H₂O₂), which produces water as the only byproduct. google.com Another approach involves using potassium iodide (KI), an inexpensive and low-toxicity salt, with an oxidant like ammonium (B1175870) peroxodisulfate in an aqueous solvent system. organic-chemistry.org

Solvent-Free Conditions : Performing reactions without a solvent, known as solvent-free reaction conditions (SFRC), significantly reduces waste and potential environmental impact. The I₂/H₂O₂ system has been shown to be effective for the iodination of various aromatic compounds under these conditions. google.com

Metal-Free Catalysis : While palladium catalysis is highly effective, the use of transition metals can present issues of cost, toxicity, and contamination of the final product. The development of metal-free iodination methods is a key goal of green chemistry. One such method utilizes an I(III) species as an initiator for the monoiodination of arylaldehydes, avoiding the need for any toxic or volatile reagents. rsc.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C–H activation/iodination reactions are inherently more atom-economical than classical routes that require pre-functionalization (e.g., bromination followed by halogen exchange) and the use of protecting groups.

By integrating these principles, the synthesis of this compound and its analogs can be made more environmentally benign, efficient, and cost-effective.

Eco-Friendly Reagents and Solvents for Iodination

The development of green synthetic routes for the iodination of aromatic aldehydes is an area of active research. These methods focus on replacing toxic and hazardous reagents and solvents with more sustainable alternatives. Key strategies include the use of milder oxidizing agents, non-toxic and recyclable solvents like water and polyethylene (B3416737) glycol (PEG-400), and even solvent-free reaction conditions.

Eco-Friendly Reagents:

A significant advancement in the green iodination of aromatic compounds is the replacement of harsh oxidizing agents with more environmentally friendly options. Hydrogen peroxide (H₂O₂), for instance, is a prime example of a green oxidant, as its primary byproduct is water. The use of H₂O₂ in conjunction with an iodine source presents a much cleaner synthetic pathway compared to traditional methods.

Another approach involves the use of sodium percarbonate (SPC), a stable, inexpensive, and easy-to-handle solid oxidant. scispace.com SPC is considered eco-friendly as it decomposes to sodium carbonate and hydrogen peroxide. scispace.com Systems combining an iodide source, such as potassium iodide (KI), with an oxidant like sodium nitrite (B80452) in an acidic medium under aerobic conditions have also been developed as an environmentally friendly methodology. mdpi.com

Eco-Friendly Solvents:

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a strong impetus to replace them with greener alternatives.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Its use in organic synthesis is highly desirable from a green chemistry perspective. mdpi.com The development of water-tolerant catalytic systems has enabled a variety of reactions, including iodination, to be carried out in aqueous media. mdpi.com

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has emerged as a promising green solvent. scispace.comrsc.orgrsc.orgresearchgate.netjocpr.com It is non-toxic, biodegradable, thermally stable, and recyclable. jocpr.com Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for various chemical transformations.

Solvent-Free Conditions: The most environmentally friendly approach is to conduct reactions without a solvent. Mechanical grinding or ball milling techniques can be employed to bring solid reactants into close contact, initiating a chemical reaction. researchgate.net This method eliminates the need for a solvent altogether, significantly reducing waste. researchgate.net

Research Findings:

While specific research detailing the eco-friendly synthesis of this compound is limited, the general principles of green iodination of aromatic compounds provide a strong foundation for developing such a process. For instance, the iodination of various activated arenes has been successfully achieved using a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, offering a high-yield, environmentally friendly method. scispace.com

Studies on the iodination of other aromatic aldehydes and ketones have demonstrated the feasibility of using systems like iodine and iodic acid in PEG-400. These reactions often proceed with simple procedures, easy isolation of products, and quantitative yields. The table below summarizes representative conditions for the eco-friendly iodination of aromatic compounds, which could be adapted for the synthesis of this compound.

Table 1: Representative Eco-Friendly Iodination Conditions for Aromatic Compounds

| Reagent System | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| I₂ / H₂O₂ | Water | Room Temp. | 2-4 h | Good to High | mdpi.com |

| NaIO₃ / Na₂SO₃ / HCl | Water | Not Specified | Not Specified | High | scispace.com |

| I₂ / Iodic Acid | PEG-400 | Not Specified | 4-10 min (reflux) | Quantitative | |

| KI / NaNO₂ (aerobic) | Aqueous EtOH | Not Specified | Not Specified | Good to Quant. | mdpi.com |

| Iodine / AgNO₃ | Solvent-Free | Room Temp. | 20-30 min | 70-98% | rsc.org |

The application of these green methodologies to the synthesis of this compound would involve the direct iodination of 4,5-dimethylbenzaldehyde using one of the aforementioned eco-friendly reagent and solvent systems. For example, a potential route could involve reacting 4,5-dimethylbenzaldehyde with iodine and hydrogen peroxide in water, or with iodine and iodic acid in PEG-400. The optimal conditions, including temperature, reaction time, and stoichiometry, would need to be determined experimentally to maximize the yield and selectivity for the desired 2-iodo isomer.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dimethylbenzaldehyde |

| Iodine |

| Nitric acid |

| Hydrogen peroxide |

| Sodium percarbonate |

| Sodium carbonate |

| Potassium iodide |

| Sodium nitrite |

| Water |

| Polyethylene glycol (PEG-400) |

| Sodium iodate |

| Sodium sulfite |

| Hydrochloric acid |

| Iodic acid |

| Silver nitrate |

Iii. Reaction Mechanisms and Reactivity Profile of 2 Iodo 4,5 Dimethylbenzaldehyde

Halogen-Metal Exchange Reactions

One of the most important transformations for aryl iodides is the halogen-metal exchange, which converts the relatively unreactive carbon-iodine bond into a highly nucleophilic carbon-metal bond. This process is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The iodine atom in 2-Iodo-4,5-dimethylbenzaldehyde can be readily exchanged with lithium by treatment with organolithium reagents, such as n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures (e.g., -70°C to -50°C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. prepchem.com The resulting aryllithium species is a powerful nucleophile and can be used in subsequent reactions with various electrophiles.

The mechanism involves a nucleophilic attack of the organolithium reagent on the iodine atom. For analogous compounds like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal, the exchange with n-butyllithium occurs efficiently, followed by quenching with an electrophile like iodine to yield the corresponding iodo-substituted product. prepchem.com In the case of this compound, the presence of the aldehyde group requires careful consideration, as organolithium reagents can also add to the carbonyl. Often, the aldehyde is protected as an acetal (B89532) before the exchange to ensure chemoselectivity. Following the lithium-iodine exchange, the generated aryllithium intermediate can react with an electrophile, and subsequent deprotection of the acetal would regenerate the aldehyde functionality.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com This pathway is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. masterorganicchemistry.comyoutube.com

In this compound, the substituents are two electron-donating methyl groups and the weakly deactivating iodo and aldehyde groups. The absence of strong EWGs like a nitro group means that the classical SNAr pathway is generally disfavored. However, the iodine atom can undergo substitution reactions under transition metal catalysis, which follows a different mechanistic pathway, typically involving oxidative addition, transmetalation, and reductive elimination cycles. These reactions are crucial for forming biaryl compounds and other complex structures.

Table 1: Transition Metal-Catalyzed Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd/C, aryl boronic acid, K2CO3, 80°C | 2-Aryl-4,5-dimethylbenzaldehyde | 78–92% |

| Ullmann Coupling | CuI, 1,10-phenanthroline (B135089), DMF, 120°C | Biaryl derivatives | 65% |

The electronegativity and polarizability of the iodine atom facilitate the initial oxidative addition step with a low-valent transition metal catalyst, such as Palladium(0) in Suzuki couplings.

Electrophilic Aromatic Substitution with Directing Group Effects

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. wikipedia.orgcognitoedu.org

In this compound, the directing effects are as follows:

Aldehyde (-CHO): A meta-directing and deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org

Iodo (-I): An ortho-, para-directing but deactivating group. Halogens are deactivating due to their inductive electron withdrawal but direct ortho/para because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.orgorganicchemistrytutor.com

Methyl (-CH3): Ortho-, para-directing and activating groups due to hyperconjugation and inductive electron donation. cognitoedu.org

The combined influence of these groups determines the position of substitution. The aldehyde and iodo groups deactivate the ring, making it less reactive than benzene. libretexts.org The two methyl groups at positions 4 and 5 activate the ring. The directing effects must be considered in concert. The aldehyde group directs meta to itself (to positions 3 and 5), while the iodo group directs ortho/para (to positions 3 and 6), and the methyl groups direct ortho/para (to positions 3 and 6 relative to the C4-methyl, and to position 3 and 6 relative to the C5-methyl).

The position most activated for substitution is C-6, which is ortho to the C-5 methyl group and para to the C-2 iodo group. The C-3 position is sterically hindered by the adjacent iodo and methyl groups. Therefore, incoming electrophiles are primarily directed to the less hindered C-6 position.

Table 2: Electrophilic Aromatic Substitution Reactions

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | 6-Nitro-2-iodo-4,5-dimethylbenzaldehyde | 58% |

Radical-Mediated Transformations

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate aryl radicals under specific conditions. These radical intermediates can then participate in various transformations. One such example is photocatalytic deiodination. Under UV irradiation in the presence of a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT), the C-I bond can be cleaved. This process can proceed via a hydrogen atom transfer mechanism, resulting in the formation of 4,5-dimethylbenzaldehyde with a reported yield of 41%.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple functional groups in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity: The aldehyde group and the iodo-substituted carbon are both reactive sites. The choice of reagent determines which site reacts. For instance, a mild reducing agent like sodium borohydride (B1222165) (NaBH4) will selectively reduce the aldehyde to an alcohol, leaving the C-I bond intact. Conversely, palladium-catalyzed cross-coupling conditions will selectively target the C-I bond, leaving the aldehyde untouched. Stronger reagents like organolithiums may react with both sites if the aldehyde is not protected.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the substituents guide incoming electrophiles primarily to the C-6 position. This regioselectivity is a result of a combination of electronic activation from the methyl groups and steric hindrance around other potential sites.

Table 3: Chemoselective Reactions of the Aldehyde Group

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | NaBH4 | (2-Iodo-4,5-dimethylphenyl)methanol | Quantitative |

| Oxidation | KMnO4, acidic conditions | 2-Iodo-4,5-dimethylbenzoic acid | 72% |

| Schiff Base Formation | Aniline (B41778), ethanol | N-(2-Iodo-4,5-dimethylbenzylidene)aniline | 89% |

This predictable selectivity makes this compound a valuable and controllable building block in the synthesis of more complex molecules.

Iv. Synthetic Applications of 2 Iodo 4,5 Dimethylbenzaldehyde As a Building Block

Construction of Polycyclic and Heterocyclic Systems

The strategic positioning of the aldehyde and iodo groups in 2-Iodo-4,5-dimethylbenzaldehyde facilitates intramolecular reactions, leading to the efficient assembly of fused ring systems. This has been exploited in the synthesis of various polycyclic and heterocyclic scaffolds.

Phthalides, or isobenzofuranones, are a class of bicyclic lactones that form the core structure of many natural products and biologically active molecules. The synthesis of phthalides often involves the cyclization of 2-formylbenzoic acid derivatives or related compounds. This compound can serve as a key precursor to substituted phthalides.

One common strategy involves the palladium-catalyzed carbonylation of ortho-halobenzaldehydes. In a reaction analogous to that with o-bromobenzaldehydes, this compound can react with carbon monoxide and a suitable coupling partner in the presence of a palladium catalyst to yield 3-substituted phthalides. researchgate.net For instance, the reaction with 1,3-dicarbonyl compounds can lead to the formation of 3-alkylphthalide derivatives. researchgate.net

Another approach is the intramolecular cyclization of a 2-carboxybenzyl alcohol derivative. The aldehyde group of this compound can be selectively reduced to the corresponding alcohol, and the iodo group can be subsequently converted to a carboxylic acid via a Grignard reaction followed by carboxylation, or through palladium-catalyzed carboxylation. The resulting 2-(hydroxymethyl)benzoic acid derivative can then undergo lactonization to form the phthalide (B148349) ring.

While less common, the synthesis of isobenzofurans could potentially be achieved from this compound. Reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, followed by a palladium-catalyzed coupling reaction with an alkyne (Sonogashira coupling) and subsequent intramolecular cyclization, could provide a route to substituted isobenzofurans.

Table 1: Selected Methods for Phthalide Synthesis Applicable to this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Palladium-Catalyzed Carbonylative Cyclization | CO, 1,3-dicarbonyl compound, PdCl₂(PPh₃)₂ | 3-Alkylphthalides |

| Intramolecular Lactonization | 1. Reduction (e.g., NaBH₄) 2. Carboxylation (e.g., Pd-catalyzed) 3. Acid-catalyzed cyclization | Phthalide |

| Palladium-Catalyzed Arylation | Organoboronic acid, Pd catalyst, base | 3-Arylphthalides organic-chemistry.org |

Quinolinediones are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of quinolinediones can be approached through various methods, and this compound can serve as a versatile starting material for the construction of these scaffolds.

A plausible route to quinolinediones from this compound involves a multi-step sequence. First, a Sonogashira coupling of this compound with a terminal alkyne bearing a nitrogen-containing group, such as an N-protected propargylamine, would yield a 2-alkynylbenzaldehyde derivative. Subsequent intramolecular cyclization, promoted by an acid or a transition metal catalyst, could lead to the formation of the quinoline (B57606) ring. The aldehyde group can be incorporated into the quinoline core or can be a substituent on the ring, depending on the reaction design. Oxidation of the resulting quinoline derivative would then furnish the desired quinolinedione.

Alternatively, a Friedel-Crafts-type reaction could be employed. The aldehyde group in this compound can be protected, followed by a reaction sequence that introduces a nitrogen-containing side chain. Intramolecular Friedel-Crafts acylation or alkylation would then lead to the formation of the second ring of the quinoline system. Deprotection and subsequent oxidation would yield the quinolinedione.

Table 2: Plausible Synthetic Strategies for Quinolinediones from this compound

| Strategy | Key Reactions | Intermediate |

| Alkynyl-Annelation | Sonogashira coupling, Intramolecular cyclization, Oxidation | 2-Alkynylbenzaldehyde |

| Friedel-Crafts Cyclization | Protection of aldehyde, Side-chain introduction, Intramolecular Friedel-Crafts reaction, Deprotection, Oxidation | N-Aryl-β-amino acid derivative |

Benzothiophenes are important sulfur-containing heterocycles found in numerous pharmaceuticals and materials. The synthesis of benzothiophenes from this compound can be achieved through several synthetic strategies that leverage the reactivity of the ortho-iodo-aldehyde functionality.

One of the most direct methods involves a palladium-catalyzed reaction with a sulfur source. For example, a reaction with sodium sulfide (B99878) or a thiol in the presence of a palladium catalyst could lead to the formation of the benzothiophene (B83047) ring through a sequence of C-S bond formation and intramolecular condensation.

Another approach involves the conversion of the aldehyde group into an alkyne. This can be achieved through a Corey-Fuchs reaction or a Seyferth-Gilbert homologation. The resulting 2-iodo-1-alkynylbenzene derivative can then undergo a palladium-catalyzed coupling reaction with a sulfur nucleophile, followed by cyclization to afford the benzothiophene core.

Domino reactions have also been reported for the synthesis of functionalized benzothiophenes, which could be adapted for use with derivatives of this compound.

Table 3: General Methods for Benzothiophene Synthesis Potentially Applicable to this compound

| Method | Key Steps |

| Palladium-Catalyzed Thiolation/Cyclization | Reaction with a thiol in the presence of a palladium catalyst. |

| Alkynylation and Cyclization | Conversion of the aldehyde to an alkyne, followed by reaction with a sulfur source. |

| Domino Reaction | One-pot multi-component reaction involving a suitable sulfur-containing reactant. |

Indole (B1671886) and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry. The Fischer indole synthesis is a classic method for constructing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com this compound can be a key component in a modified Fischer indole synthesis. The aldehyde can react with a substituted phenylhydrazine to form a hydrazone. Subsequent intramolecular cyclization, potentially facilitated by a palladium-catalyzed reaction involving the iodo group, would lead to the formation of a substituted indole.

The Larock indole synthesis, another powerful method, typically involves the reaction of an ortho-iodoaniline with an alkyne. wikipedia.org While this compound is not a direct substrate for the classical Larock synthesis, it could be converted into a suitable precursor, for example, by reductive amination to form the corresponding ortho-iodoaniline derivative.

The synthesis of pyrrolo[2,3-b]indoles, also known as 7-azaindoles, is more challenging. However, strategies involving the construction of a pyrrole (B145914) ring onto a pre-existing indole core could potentially utilize this compound derivatives. For instance, an indole derivative with a reactive nitrogen could be coupled with a derivative of this compound, followed by an intramolecular cyclization to form the fused pyrrole ring.

Table 4: Potential Strategies for Indole Synthesis Using this compound

| Synthesis | Key Steps |

| Modified Fischer Indole Synthesis | Formation of a hydrazone with a phenylhydrazine, followed by intramolecular cyclization. |

| Larock Indole Synthesis (via precursor) | Conversion of the aldehyde to an amine, followed by reaction with an alkyne in the presence of a palladium catalyst. |

Coumarins are a large class of benzopyran-2-one derivatives that are widespread in nature and possess diverse pharmacological properties. The synthesis of coumarins often involves the condensation of a phenol (B47542) with a β-ketoester (Pechmann condensation) or the reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) derivative (Perkin reaction). sciforum.netresearchgate.net

This compound can be a valuable building block for the synthesis of substituted coumarins. A key transformation would be the conversion of the iodo group to a hydroxyl group, which can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed hydroxylation. The resulting 2-hydroxy-4,5-dimethylbenzaldehyde (B167448) would then be a suitable precursor for various coumarin (B35378) syntheses.

For example, a Perkin reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with acetic anhydride and a base would yield 6,7-dimethylcoumarin. Alternatively, a Knoevenagel condensation with an active methylene (B1212753) compound, such as diethyl malonate, followed by intramolecular cyclization would also lead to the coumarin core. The Heck reaction of the iodo-aldehyde with an acrylic acid derivative could also be a viable route. organic-chemistry.orgclockss.org

Table 5: Common Coumarin Syntheses Applicable to Derivatives of this compound

| Reaction | Reactants with 2-Hydroxy-4,5-dimethylbenzaldehyde |

| Perkin Reaction | Acetic anhydride, base (e.g., sodium acetate) |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate), base (e.g., piperidine) |

| Wittig Reaction | Carbethoxymethylenetriphenylphosphorane |

Phthalonitrile (B49051) derivatives are important precursors for the synthesis of phthalocyanines, which have applications in materials science, catalysis, and photodynamic therapy. The synthesis of substituted phthalonitriles can be achieved from this compound through a sequence of reactions.

A common method for introducing a nitrile group onto an aromatic ring is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. Thus, this compound can be subjected to cyanation to replace the iodo group with a nitrile group. The aldehyde functionality would then need to be converted into a second nitrile group. This could be achieved by oxidation of the aldehyde to a carboxylic acid, followed by conversion to a primary amide and subsequent dehydration.

Alternatively, the aldehyde can be converted to an oxime, which can then be dehydrated to a nitrile. Following this, the iodo group can be converted to another nitrile group via a palladium-catalyzed cyanation reaction. These multi-step pathways allow for the synthesis of asymmetrically substituted phthalonitrile derivatives.

Table 6: Plausible Routes to Phthalonitrile Derivatives from this compound

| Strategy | Key Reactions |

| Cyanation followed by Aldehyde to Nitrile Conversion | Rosenmund-von Braun reaction (CuCN), Oxidation of aldehyde, Amide formation, Dehydration. |

| Aldehyde to Nitrile Conversion followed by Cyanation | Oxime formation, Dehydration, Palladium-catalyzed cyanation. |

Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for reactivity, facilitating numerous cross-coupling reactions that form new carbon-carbon bonds. The electron-withdrawing nature of the adjacent aldehyde group and the polarizability of the C-I bond make the compound an excellent substrate for oxidative addition to low-valent transition metal catalysts, which is the initial step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organoboron species with an organic halide. This compound readily participates in this reaction with various aryl boronic acids. These reactions are typically catalyzed by palladium complexes. For instance, using a palladium-on-carbon (Pd/C) catalyst in the presence of a base such as potassium carbonate, this compound is efficiently converted into 2-aryl-4,5-dimethylbenzaldehydes with high yields. The reaction's success highlights the utility of this building block in synthesizing substituted biaryl aldehydes, which are precursors to more complex molecules.

Table 1: Suzuki-Miyaura Coupling of this compound

| Catalyst | Base | Coupling Partner | Product | Yield (%) |

| Pd/C | K₂CO₃ | Aryl boronic acid | 2-Aryl-4,5-dimethylbenzaldehyde | 78-92 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a critical transformation for synthesizing arylethynyl structures. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a mild amine base. wikipedia.orgchemeurope.com The high reactivity of the C-I bond in this compound makes it an ideal substrate for this coupling. libretexts.org This reaction allows for the introduction of an alkyne moiety at the 2-position, yielding 2-(alkynyl)-4,5-dimethylbenzaldehydes, which are valuable intermediates in the synthesis of heterocycles and conjugated polymers. chemeurope.comnih.gov While specific documented examples for this compound are not prevalent in the reviewed literature, the general mechanism and high reactivity of aryl iodides strongly support its suitability for this transformation. libretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Product Type |

| Palladium Complex (e.g., Pd(PPh₃)₄) libretexts.org | Copper(I) salt (e.g., CuI) chemeurope.com | Amine (e.g., Et₃N, Et₂NH) chemeurope.com | DMF, THF, Amines | Aryl-alkyne |

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. libretexts.org While intermolecular Heck reactions with this compound are feasible, the intramolecular variant is particularly powerful for constructing cyclic systems. For example, derivatives of 2-iodoanilides, which share the ortho-iodo-substituted aromatic framework, undergo intramolecular Heck reactions to efficiently create congested spirooxindole functionalities. nih.gov In these syntheses, a pendant alkene group within the molecule couples with the iodinated aromatic ring, leading to the formation of a new ring system. The reaction conditions can be tuned to control the stereochemistry of the newly formed spiro center. nih.gov This application demonstrates the potential of the 2-iodo-benzaldehyde scaffold in complex, multi-cyclic natural product synthesis. nih.gov

Table 3: Example of an Intramolecular Heck Reaction with a 2-Iodoanilide Derivative

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| Tricyclic β-methoxy α,β-unsaturated 2-iodoanilide | Pd₂(dba)₃ | 110 °C, no phosphine (B1218219) ligand | Pentacyclic spirooxindole | 60 nih.gov |

The Ullmann coupling is a classic method for synthesizing symmetrical or unsymmetrical biaryl compounds using a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org this compound can undergo this reaction to form biaryl derivatives. The process typically involves heating the aryl iodide in the presence of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline (B135089) in a high-boiling polar solvent like dimethylformamide (DMF). This reaction provides an alternative route to the biaryl structures also accessible via Suzuki coupling, although it often requires harsher conditions. wikipedia.org The Ullmann condensation can also be used to form C-O and C-N bonds, for instance, by coupling aryl iodides with alcohols or amines. organic-chemistry.org

Table 4: Ullmann Coupling of this compound

| Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| CuI | 1,10-phenanthroline | DMF | 120 | Biaryl derivative | 65 |

Functional Group Transformations and Derivatizations

The aldehyde group of this compound is a versatile handle for a variety of chemical modifications, allowing for its conversion into other important functional groups.

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is typically achieved with high efficiency using common reducing agents. Specifically, the reduction of this compound with sodium borohydride (B1222165) (NaBH₄) proceeds smoothly to yield (2-iodo-4,5-dimethylphenyl)methanol. This reaction is often quantitative, providing the corresponding benzyl alcohol in excellent yield. The resulting alcohol can then be used in subsequent synthetic steps, such as esterification or conversion to an alkyl halide.

Table 5: Reduction of this compound

| Reagent | Product | Yield |

| Sodium Borohydride (NaBH₄) | (2-iodo-4,5-dimethylphenyl)methanol | Quantitative |

Reactions Involving the Aldehyde Carbonyl

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of reactions. In the case of this compound, this reactivity is harnessed to introduce new functional groups and build molecular complexity.

Thiosemicarbazones are a class of compounds known for their significant biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov They are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govjuniv.edu The general reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine linkage (C=N) of the thiosemicarbazone. researchgate.net

Preparation of Nitriles from Aldehydes

The conversion of aldehydes to nitriles is a valuable transformation in organic synthesis, as the nitrile group can be further hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. Several methods exist for this conversion, often involving a two-step, one-pot process where the aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.

Common reagents for this transformation include hydroxylamine (B1172632) followed by a dehydrating agent. While no specific examples detailing the conversion of this compound to 2-iodo-4,5-dimethylbenzonitrile have been found in the surveyed literature, the general applicability of these methods suggests that such a transformation is feasible. The resulting 2-iodo-4,5-dimethylbenzonitrile could then serve as a precursor for other functionalized molecules, such as 2-(2-Iodo-4,5-dimethoxyphenyl)benzonitrile. nih.gov

Synthesis of Natural Products and Analogues

The unique substitution pattern of this compound makes it a potentially valuable starting material or intermediate in the total synthesis of complex natural products and their analogues.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids have potent physiological effects and are used as pharmaceuticals. The synthesis of these complex molecules often requires carefully chosen starting materials that can be elaborated into the final target.

Recent research has demonstrated a metal-free iodination of arylaldehydes, a method that has been successfully applied to the total synthesis of several natural products, including Hernandial. rsc.org While the specific starting material for the synthesis of Hernandial in this work was not this compound, the study highlights the importance of iodinated benzaldehydes as key intermediates in the synthesis of such alkaloids.

Similarly, the total synthesis of Maritidine, another Amaryllidaceae alkaloid, has been accomplished through various strategies, including those that create the quaternary carbon via an intramolecular Heck reaction. nih.gov The starting materials for these syntheses are often functionalized aromatic compounds. researchgate.netnih.govnih.govnih.govyoutube.com Although no direct synthesis of Hernandial or Maritidine using this compound has been reported in the reviewed literature, its structural features suggest its potential as a starting material for these or structurally related alkaloids.

Lignans and steroids are two other important classes of natural products with diverse biological activities. The synthesis of these complex scaffolds often relies on the assembly of smaller, functionalized building blocks. For instance, the synthesis of β-aryl-δ-iodo-γ-lactones, which can be precursors to lignan-like structures, has been achieved starting from 2,5-dimethylbenzaldehyde (B165460), a structurally related compound. researchgate.net This suggests that this compound could potentially be utilized in similar synthetic strategies to create more complex, iodinated lignan (B3055560) analogues.

To date, no specific examples of the application of this compound as a precursor for lignan or steroid scaffolds have been found in the scientific literature.

Chloropeptins I and II are complex macrocyclic peptides that have garnered interest due to their biological activities. The total synthesis of these natural products is a significant challenge that requires a carefully planned synthetic route.

In the total synthesis of Chloropeptin I and II reported by Boger and co-workers, a key building block used was 3-iodo-4,5-dimethoxybenzaldehyde, a compound structurally similar to this compound but with methoxy (B1213986) groups instead of methyl groups and a different iodination pattern. nih.govresearchgate.netnih.gov This iodo-benzaldehyde derivative was crucial for the construction of one of the macrocyclic rings of the chloropeptin core. researchgate.netnih.gov The synthesis involved a multi-step sequence, including an intramolecular Larock indole synthesis for the initial macrocyclization. nih.govresearchgate.net

It is important to note that while a related iodo-benzaldehyde was used, the specific application of this compound in the total synthesis of Chloropeptin I or II has not been reported. The choice of the 3-iodo-4,5-dimethoxy isomer in the reported synthesis was likely dictated by the specific electronic and steric requirements of the key bond-forming reactions in their synthetic strategy.

V. Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~10.0 | Singlet |

| Aromatic-H | Varies | Varies |

| Methyl-H (C4) | ~2.4 | Singlet |

| Methyl-H (C5) | ~2.4 | Singlet |

Note: The exact chemical shifts of the aromatic protons would require experimental data and analysis of coupling patterns.

¹³C NMR Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atom of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, often around 192 ppm. docbrown.info The carbon atoms of the aromatic ring exhibit chemical shifts influenced by the attached substituents. The iodine atom, being electronegative, will influence the chemical shift of the carbon to which it is attached. The methyl group carbons will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~192 |

| C-I | Varies |

| Aromatic C-H | Varies |

| Aromatic C-CH₃ | Varies |

| CH₃ | ~20 |

Note: Specific assignments require detailed 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of 2-Iodo-4,5-dimethylbenzaldehyde. This technique can verify the compound's molecular formula, C₉H₉IO, by matching the experimentally determined mass to the calculated exact mass. The presence of iodine is readily identified by its characteristic isotopic pattern. The molecular weight of this compound is 260.07 g/mol . sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), typically appearing around 1700 cm⁻¹. Additionally, vibrations associated with the C-I bond can be observed at lower frequencies, generally in the range of 500 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | ~1700 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Alkyl) | ~2950-2850 |

| C-I | ~500 |

Chromatographic Methods for Purity Assessment and Isolation

In the synthesis and application of this compound, ensuring the purity of the compound is paramount. Chromatographic techniques are indispensable tools for both the analytical assessment of purity and the preparative isolation of the compound from reaction mixtures and byproducts. The selection of a specific chromatographic method depends on the scale of the separation, the required purity, and the analytical information needed.

Column Chromatography

Column chromatography is a fundamental and widely employed method for the purification of this compound on a laboratory scale. This technique is particularly useful for removing unreacted starting materials, reagents, and byproducts after a synthesis. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating aromatic compounds. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents. A common approach involves using a gradient of hexane (B92381) and ethyl acetate (B1210297). The separation process begins with a low-polarity mobile phase, which allows the less polar compounds to travel down the column more quickly. The polarity of the mobile phase is gradually increased by adding more ethyl acetate, which facilitates the elution of more polar compounds like this compound. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

Table 1: Typical Parameters for Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution Profile | Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the target compound. |

| Detection | UV visualization of collected fractions (if active) or TLC analysis of fractions. |

| Application | Preparative isolation and purification post-synthesis. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high resolution and sensitivity. It can also be adapted for preparative purposes to isolate highly pure material.

A common HPLC method for aromatic aldehydes is reversed-phase HPLC. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. For this compound, a mobile phase consisting of acetonitrile (B52724) and water is often effective. The addition of a small amount of an acid, such as formic acid or phosphoric acid, can improve peak shape and resolution. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group of the compound absorb UV light. While specific methods for this compound are not extensively published, methods for analogous compounds like 2,5-dimethylbenzaldehyde (B165460) can be adapted. sielc.com

Table 2: Representative HPLC Conditions for Analysis of Aromatic Aldehydes

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water, often with a small percentage of formic or phosphoric acid. sielc.com |

| Flow Rate | Typically 1.0 mL/min for analytical separations. |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm). |

| Application | Purity assessment, quantitative analysis, and impurity profiling. |

For preparative HPLC, the conditions are scaled up with larger columns and higher flow rates to isolate larger quantities of the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring the progress of reactions, identifying compounds, and assessing the purity of a sample. A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.

To analyze this compound, a small spot of the sample solution is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber with a shallow layer of a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase. The resulting separation is visualized, often under UV light, and the retention factor (Rf value) can be calculated for each spot. For enhanced visualization of aldehydes, derivatizing agents can be used. rit.edurit.edu

Table 3: General Parameters for TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel coated plates (e.g., Silica Gel 60 F254) |

| Mobile Phase | A mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate. The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm) or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating). nih.gov |

| Application | Reaction monitoring, rapid purity checks, and identification of appropriate solvent systems for column chromatography. |

Vi. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such calculations typically elucidate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and kinetic stability. For analogous compounds, like 5-Bromo-2-Hydroxybenzaldehyde, DFT has been used to study charge distribution, molecular stability, and spectroscopic properties. nih.gov However, no specific studies have published DFT-derived data, such as HOMO-LUMO energy gaps or molecular electrostatic potential maps, for 2-Iodo-4,5-dimethylbenzaldehyde.

Ab Initio Molecular Orbital Calculations

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and identifying its most stable geometric arrangements (energy minima). This analysis is critical as the conformation of a molecule can significantly influence its reactivity and biological activity. While this is a standard theoretical approach for characterizing organic molecules, specific studies detailing the conformational landscape or reporting the minimized energy structures for this compound have not been published.

QSAR (Quantitative Structure-Activity Relationship) Modeling (where applicable to synthetic design)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are instrumental in rational drug design and the targeted synthesis of new molecules with desired properties. nih.govnih.gov For QSAR models to be developed, a dataset of compounds with known activities is required. There is no indication in the available literature that this compound has been included in such a dataset for the development of QSAR models related to synthetic design or any other application.

Vii. Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for Transformations

The transformation of 2-Iodo-4,5-dimethylbenzaldehyde is traditionally reliant on established palladium-catalyzed cross-coupling reactions such as Suzuki and Ullmann couplings. However, ongoing research is focused on developing more sustainable and efficient catalytic systems. A significant area of interest is the use of earth-abundant, first-row transition metals like nickel and copper as catalysts. acs.orgnih.gov These metals offer a more economical and environmentally friendly alternative to precious metals like palladium.

Recent advancements have shown that nickel-based catalysts are particularly effective for the cross-coupling of sterically hindered aryl halides, a category that includes this compound. dicp.ac.cn The development of novel ligands, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, is crucial for enhancing the activity and selectivity of these nickel catalysts, enabling challenging C-C and C-heteroatom bond formations under milder conditions. researchgate.net

Furthermore, the exploration of photocatalysis represents a new paradigm for activating the carbon-iodine bond in this compound. Light-mediated reactions could offer novel pathways for transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of new reactivity patterns.

Table 1: Comparison of Traditional and Emerging Catalytic Systems for this compound Transformations

| Catalyst System | Metal | Key Advantages | Potential Application for this compound |

| Traditional | |||

| Palladium/Phosphine (B1218219) Ligands | Pd | Well-established, high yields for many substrates | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings |

| Copper/Phenanthroline Ligands | Cu | Effective for Ullmann-type couplings | Biaryl ether and amine synthesis |

| Emerging | |||

| Nickel/NHC Ligands | Ni | Earth-abundant, effective for sterically hindered substrates | Cross-coupling with a wider range of nucleophiles |

| Copper/Novel Ligands | Cu | Lower cost, environmentally benign | C-S and C-P bond formation |

| Photocatalysts (e.g., Iridium, Ruthenium complexes) | Ir, Ru | Mild reaction conditions, unique reactivity | Radical-mediated transformations, deiodination |

Flow Chemistry Applications in Synthesis

The application of continuous-flow chemistry to the synthesis and transformation of this compound presents a significant opportunity for process intensification and optimization. rsc.org Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. nih.govbeilstein-journals.org

For the synthesis of this compound itself, flow chemistry could enable a more efficient and scalable iodination of 4,5-dimethylbenzaldehyde, minimizing the formation of byproducts and simplifying purification. Furthermore, subsequent transformations of the aldehyde and iodo functionalities can be "telescoped" in a continuous-flow setup, where the product of one reaction is directly fed into the next reactor without intermediate workup and purification steps. This approach significantly reduces waste, time, and resource consumption.

The use of packed-bed reactors containing immobilized catalysts is a particularly promising area. For instance, a column packed with a heterogeneous palladium or nickel catalyst could be used for continuous cross-coupling reactions of this compound, allowing for easy separation of the catalyst from the product stream and catalyst recycling. researchgate.net The ability to operate at elevated temperatures and pressures in flow systems can also accelerate reaction rates and enable transformations that are sluggish under conventional batch conditions. nih.gov

Integration with Machine Learning for Reaction Optimization

For transformations involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, ML algorithms can be trained on datasets of reaction outcomes to build predictive models. acs.orgresearchgate.net These models can then be used to navigate the complex reaction landscape and identify the combination of parameters that will maximize the yield of the desired product. nih.govibm.com This data-driven approach not only accelerates the optimization process but can also uncover non-obvious relationships between reaction variables, leading to the discovery of novel and more efficient catalytic systems. nih.gov

Table 2: Potential Machine Learning Applications for this compound Chemistry

| Application Area | Machine Learning Technique | Potential Impact |

| Reaction Optimization | Bayesian Optimization, Random Forest | Rapid identification of optimal conditions (catalyst, ligand, solvent, etc.) for cross-coupling reactions. nih.gov |

| Catalyst Design | Generative Models, Deep Learning | De novo design of novel ligands and catalysts with enhanced activity and selectivity for transformations of this compound. digitellinc.com |

| Predictive Synthesis | Neural Networks | Prediction of reaction outcomes (yield, selectivity) for new combinations of reactants and conditions. |

Exploration in Materials Science

The unique structure of this compound makes it an attractive monomer or precursor for the synthesis of advanced materials with tailored properties. The presence of the iodo group allows for its incorporation into polymeric structures via cross-coupling polymerization reactions, while the aldehyde functionality provides a handle for post-polymerization modification or for building complex supramolecular assemblies.

One promising area of exploration is the synthesis of conjugated polymers. mdpi.com The introduction of iodinated monomers into polymer chains can significantly influence their electronic and photophysical properties. nsf.govtandfonline.com For example, polymers derived from this compound could exhibit interesting luminescence or charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dimethyl substitution can also enhance the solubility and processability of the resulting polymers.

Another exciting avenue is the use of this compound derivatives as building blocks for metal-organic frameworks (MOFs). nih.govacs.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. elsevierpure.comresearchgate.net The aldehyde group can be converted into a carboxylate or other coordinating group, which can then be used to link metal ions into a three-dimensional network. The iodo and methyl groups would then line the pores of the MOF, influencing its size, shape, and chemical environment, and potentially leading to materials with selective adsorption or catalytic properties. osti.gov

Stereoselective Synthesis Utilizing this compound Derivatives

The aldehyde group of this compound is a prochiral center, making it an ideal substrate for stereoselective addition reactions to create chiral centers. This opens up avenues for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

One established strategy is the use of chiral auxiliaries. masterorganicchemistry.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, a chiral amine could be condensed with this compound to form a chiral imine, which would then undergo a diastereoselective nucleophilic addition.

A more modern and efficient approach is the use of chiral catalysts. Chiral Lewis acids, for instance, can coordinate to the aldehyde's carbonyl oxygen, creating a chiral environment that directs the approach of a nucleophile to one face of the aldehyde over the other. nih.govwikipedia.orgrsc.org This can lead to the formation of one enantiomer of the product in high excess. Similarly, chiral organocatalysts can be employed to promote stereoselective transformations of the aldehyde group. researchgate.netrsc.org The development of stereoselective methods for the functionalization of this compound would significantly expand its utility as a building block for the synthesis of complex, biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Iodo-4,5-dimethylbenzaldehyde in a laboratory setting?

- Methodology : A common approach involves direct iodination of 4,5-dimethylbenzaldehyde using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Alternatively, Sandmeyer-type reactions can introduce iodine via diazonium intermediates. For example, diazotization of 4,5-dimethylanthranilic acid followed by iodide substitution may yield the target compound. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidative side reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, aromatic protons influenced by methyl and iodine groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (260.07 g/mol) and isotopic patterns characteristic of iodine (M+2 peak) .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement and confirms regiochemistry, as demonstrated in related benzaldehyde derivatives .

- FT-IR : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹) .

Q. What safety precautions should be taken when handling this compound in research laboratories?

- Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion—seek medical attention if exposed .

- Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent degradation. Label containers with hazard warnings (irritant, light-sensitive) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites for Suzuki-Miyaura or Ullmann couplings.

- Iodine Substituent Effects : Evaluate the C-I bond dissociation energy to assess suitability for copper- or palladium-catalyzed reactions.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize catalytic cycles .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR, MS, and IR data. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions.

- Isotopic Labeling : Introduce ¹³C or deuterium labels to trace reaction pathways and confirm structural assignments.

- Computational Validation : Compare experimental IR/NMR shifts with DFT-simulated spectra to identify discrepancies caused by impurities or tautomerism .

Q. How does the electronic effect of the iodo and methyl substituents influence the regioselectivity of nucleophilic aromatic substitution reactions involving this compound?

- Mechanistic Insights :

- Methyl Groups : Electron-donating methyl substituents activate the ring but direct nucleophiles meta to their positions. Steric hindrance from methyl groups may further limit accessibility to certain sites.

- Iodo Group : As a weakly electron-withdrawing substituent, iodine deactivates the ring but enhances leaving-group ability in substitution reactions. Competitive pathways (e.g., elimination vs. substitution) depend on the nucleophile’s strength and reaction conditions (e.g., temperature, solvent polarity).

- Experimental Design : Use kinetic studies (e.g., varying nucleophile concentration) and Hammett plots to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.